molecular formula C14H19BN2O3 B1378200 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one CAS No. 1487357-03-8

1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one

Cat. No.: B1378200
CAS No.: 1487357-03-8
M. Wt: 274.13 g/mol
InChI Key: GGJDFBYJGGAPOY-UHFFFAOYSA-N
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Description

1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one is a boron-containing heterocyclic compound. This compound is notable for its unique structure, which includes a pyrrolo[2,3-b]pyridin-2-one core and a dioxaborolane moiety. It is used in various chemical reactions, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one typically involves the following steps:

    Formation of the Pyrrolo[2,3-b]pyridin-2-one Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives and α,β-unsaturated carbonyl compounds.

    Introduction of the Dioxaborolane Moiety: The dioxaborolane group is introduced via a borylation reaction. This often involves the use of bis(pinacolato)diboron and a suitable catalyst, such as a palladium complex, under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Cyclization: Using automated reactors to ensure consistent quality and yield.

    Efficient Borylation: Employing continuous flow reactors to optimize the borylation step, ensuring high throughput and purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.

    Substitution: It can participate in Suzuki-Miyaura cross-coupling reactions, where the boron moiety reacts with aryl or vinyl halides to form new carbon-carbon bonds.

    Reduction: The compound can be reduced under specific conditions to modify the pyrrolo[2,3-b]pyridin-2-one core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products

    Oxidation: Boronic acids.

    Substitution: Biaryl compounds.

    Reduction: Reduced pyrrolo[2,3-b]pyridin-2-one derivatives.

Scientific Research Applications

1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule, with studies exploring its interactions with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one involves its ability to participate in various chemical reactions due to the presence of the boron moiety. This allows it to form stable complexes with other molecules, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar in structure but with a pyrazole core instead of a pyrrolo[2,3-b]pyridin-2-one core.

    4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar borylation reactions.

Uniqueness

1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one is unique due to its specific combination of a pyrrolo[2,3-b]pyridin-2-one core and a dioxaborolane moiety. This structure provides distinct reactivity and stability, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-pyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BN2O3/c1-13(2)14(3,4)20-15(19-13)10-6-9-7-11(18)17(5)12(9)16-8-10/h6,8H,7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJDFBYJGGAPOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(C(=O)C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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